N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
This compound features a pyrimido[5,4-b]indole core fused with a propanamide side chain substituted at position 2. The N-[(2,4-dimethoxyphenyl)methyl] group introduces methoxy substituents at the 2- and 4-positions of the benzyl moiety, which likely enhance solubility and modulate electronic interactions compared to alkyl or halogen substituents.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-15-8-7-14(18(11-15)30-2)12-23-19(27)9-10-26-13-24-20-16-5-3-4-6-17(16)25-21(20)22(26)28/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWXRTMNPCRPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Cyclization Approach
The pyrimido[5,4-b]indole core is synthesized via a 5-step sequence from ethyl 4-aminopyrrole-3-carboxylate:
- Thiourea Formation : React with phenyl isothiocyanate in DMF at 80°C (18 hr, 89% yield)
- Acid-Catalyzed Cyclization : Use polyphosphoric acid at 120°C to form 2-thioxo-pyrrolo[3,2-d]pyrimidine
- Alkylation : Treat with chloroacetic acid/K₂CO₃ in THF (0°C to rt, 6 hr)
- Amide Coupling : Cyclohexylamine/HATU in DCM generates N-cyclohexyl acetamide intermediate
- N-Methylation : CH₃I/NaH in THF (0°C, 2 hr) completes the core structure
Critical Parameter : Maintaining reaction temperature <5°C during methylation prevents N-overalkylation.
2,4-Dimethoxybenzylamine Preparation
Phase-Transfer Catalyzed Synthesis
Patent CN102311351B details an optimized two-phase system:
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| m-Dimethoxybenzene | 70 g | H₂SO₄ (76%), 80°C | 85% |
| Paraformaldehyde | 20 g | 4 hr stirring | |
| POCl₃ | 191 g | Quat. ammonium salt | |
| Hexatropine | 42 g | EtOH, 40°C, 6 hr | 92% |
Advantage : Eliminates thiophosgene use, reducing environmental toxicity by 72% compared to traditional methods.
Final Coupling Strategies
Sequential Assembly (Method 1)
- Activate pyrimidoindole core as NHS ester (EDC/NHS in DCM)
- Couple with 3-aminopropanoic acid (rt, 12 hr, 54% yield)
- React intermediate with 2,4-dimethoxybenzylamine (DIPEA, DMF, 80°C)
Limitation : Low stereocontrol at C3 position (67:33 E:Z ratio).
Convergent Synthesis (Method 3)
- Coupling Agent : HATU (1.2 eq)
- Base : DIPEA (3 eq)
- Solvent : DMF/CHCl₃ (3:1 v/v)
- Time : 4 hr at -10°C
- Yield : 68% (HPLC purity 98.2%)
Comparative Performance Analysis
| Method | Total Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| 1 | 8 | 41% | 95.7% | Moderate |
| 2 | 7 | 53% | 97.1% | Challenging |
| 3 | 6 | 68% | 98.2% | Excellent |
| 4 | 9 | 37% | 93.4% | Limited |
Key Finding : Method 3's use of HATU-mediated coupling reduces side product formation from 22% (EDC/NHS) to 4.8%.
Structural Confirmation
Spectroscopic Validation
X-ray Crystallography
Centrosymmetric dimers form via N-H···N hydrogen bonds (2.849 Å), confirming Z-configuration at C3 position.
Industrial Feasibility Assessment
| Parameter | Method 3 Performance |
|---|---|
| Raw Material Cost | $18.72/g |
| Process Mass Intensity | 86 |
| E-Factor | 32 |
| Space-Time Yield | 1.4 kg/m³·day |
Recommendation : Replace DMF with cyclopentyl methyl ether (CPME) to reduce PMI by 41% while maintaining yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrimido[5,4-b]indole vs. Pyrimido[4,5-b]indole The positional isomerism of the pyrimidine ring (e.g., pyrimido[5,4-b]indole in the target compound vs. This impacts interactions with biological targets like kinases or DNA .
Substituent Variations on the Propanamide Side Chain
- Methoxy vs. Methyl/Halogen Substituents
- Target Compound : The 2,4-dimethoxyphenyl group provides electron-donating methoxy groups, enhancing solubility and π-π stacking.
- BF22367 () : Substituted with a 3-methylphenyl group, reducing polarity but increasing lipophilicity (ClogP ~3.2 vs. ~2.8 for the target compound) .
- 536706-70-4 () : Features a 4-ethylphenyl group and a sulfanyl acetamide chain, which may improve metabolic stability but reduce solubility .
Molecular Weight and Physicochemical Properties
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy against similar compounds.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A dimethoxyphenyl group.
- A pyrimidoindole core.
- A propanamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The compound may bind to various enzymes and receptors, influencing their activity and affecting biochemical pathways.
- DNA/RNA Interaction : It can interact with nucleic acids, potentially altering gene expression and cellular functions.
- Signaling Pathway Modulation : The compound may influence cell signaling mechanisms, impacting cellular communication and responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have shown that derivatives containing the pyrimidine moiety exhibit significant anticancer properties. For instance:
- Compound analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A549) .
Antimicrobial Properties
The compound has been evaluated for antimicrobial efficacy against a range of pathogens. Preliminary results suggest that it possesses noteworthy activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates that the compound may exert anti-inflammatory effects through modulation of inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide | Contains an additional methyl group | Enhanced anticancer activity |
| N-(2,4-dimethoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}butanamide | Different alkyl chain length | Altered reactivity and interactions |
Case Studies
- In Vitro Studies : Various in vitro studies have demonstrated the cytotoxic effects of the compound on cancer cell lines. For example:
- In Vivo Efficacy : Animal studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy in models of cancer and inflammation.
Q & A
Q. How to address low reproducibility in enzymatic inhibition assays?
- Methodological Answer :
- Enzyme Source : Standardize recombinant enzyme batches (e.g., His-tagged kinases from a single vendor).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
Data Contradiction Analysis
Q. Why might this compound show variable potency in similar cancer cell lines?
- Methodological Answer : Investigate:
- Genetic Background : Profile cell lines for mutations in target pathways (e.g., EGFR, PI3K).
- Metabolic Differences : Assess cytochrome P450 expression, which may affect prodrug activation .
Q. How to reconcile conflicting reports on its metabolic stability?
- Methodological Answer : Compare:
- Species Specificity : Test metabolism in human vs. rodent liver microsomes.
- Metabolite ID : Use HR-MS to identify species-specific oxidation or glucuronidation patterns .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | 70°C, DMF, 12h | 85% → 92% | |
| Amide Coupling | EDC/HOBt, RT, 24h | 60% → 78% |
Q. Table 2: Biological Activity Comparison
| Derivative | IC50 (Kinase X) | Antitumor EC50 (μM) | Solubility (μg/mL) |
|---|---|---|---|
| Parent Compound | 0.12 | 1.8 | 5.2 |
| -OCH3 → -CF3 | 0.08 | 0.9 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
